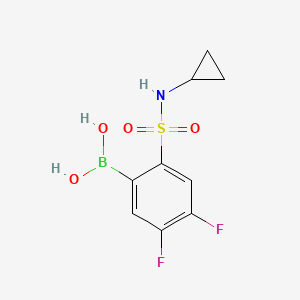
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid
説明
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid, or 2-CF-DFPBA, is a boronic acid derivative that has been studied for its potential applications in organic synthesis and medicinal chemistry. In particular, it has been used as a reagent in a variety of synthetic transformations, such as Suzuki-Miyaura, Stille, and Heck reactions, to prepare a variety of organic compounds. 2-CF-DFPBA has also been investigated for its potential as an inhibitor of enzymes involved in various metabolic pathways, as well as its potential as a therapeutic agent in the treatment of certain diseases.
科学的研究の応用
Catalytic Applications
Boronic acids have emerged as versatile catalysts in organic synthesis, facilitating various chemical transformations. The ability of boronic acids to form reversible covalent bonds with hydroxy groups has been exploited in electrophilic and nucleophilic activation, enabling mild and selective reaction conditions. Electrophilic activation of carboxylic acids using boronic acid catalysts leads to the formation of amides from amines and facilitates cycloadditions and conjugate additions with unsaturated carboxylic acids. Similarly, alcohols can be activated to form carbocation intermediates for selective Friedel-Crafts-type reactions, while diols and saccharides form tetrahedral adducts with boronic acids, enhancing their nucleophilic character towards electrophiles. This broad range of catalytic activities underlines the importance of boronic acids in synthetic chemistry, offering high atom economy by avoiding wasteful activation of hydroxy groups into more reactive intermediates (Hall, 2019).
Sensing Applications
The unique chemical properties of boronic acids, particularly their interaction with diols and Lewis bases, have been harnessed in the development of various sensing applications. These applications range from homogeneous assays to heterogeneous detection, including biological labelling, protein manipulation and modification, and the development of therapeutics. The key interaction of boronic acids with diols allows for their utilization in a wide array of areas, demonstrating the versatility and utility of boronic acids in sensing and detection technologies (Lacina, Skládal, & James, 2014).
Stability Enhancement
Research on the stability of boronic acids has led to significant advancements in the development of more stable boronic acid derivatives. The introduction of substituents at boron has been shown to affect the stability of boronic acids under various conditions, with certain derivatives displaying enhanced stability. This research is crucial for the practical application of boronic acids in organic synthesis, as it addresses the inherent instability of many boronic acid derivatives, thus expanding their utility as intermediates in synthesis and as motifs in medicinal chemistry (Wang, Vicente, Mason, & Bobadova-Parvanova, 2018).
Synthetic Applications
Boronic acids play a pivotal role in modern synthetic chemistry, serving as key intermediates in various organic transformations. The development of new methods for the borylation of carboxylic acids to boronic acids using electrochemistry highlights the ongoing innovation in this field. This approach, characterized by its simplicity, economical aspect, and broad substrate scope, underscores the versatility of boronic acids in synthesis. The ability to convert carboxylic acids directly into borylated congeners opens new avenues for the synthesis of complex molecules, including natural products, demonstrating the critical role of boronic acids in the advancement of synthetic methodologies (Barton, Chen, Blackmond, & Baran, 2021).
将来の方向性
特性
IUPAC Name |
[2-(cyclopropylsulfamoyl)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF2NO4S/c11-7-3-6(10(14)15)9(4-8(7)12)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOMXHVDZPIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)NC2CC2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



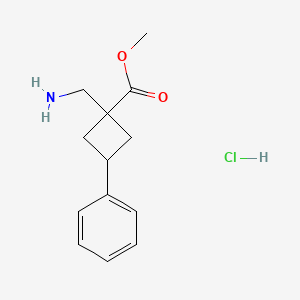
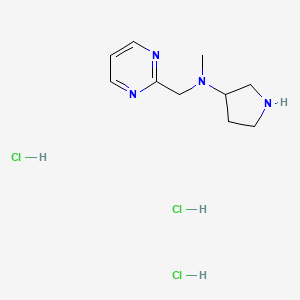
![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434121.png)
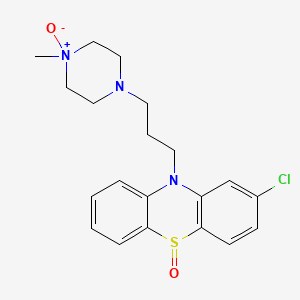
![Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate)](/img/structure/B1434125.png)
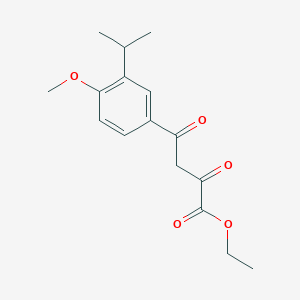
![2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434127.png)
![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)

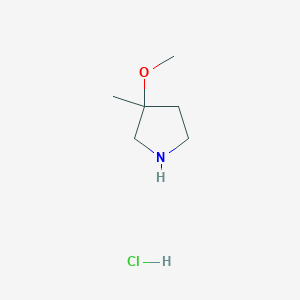
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1434134.png)
![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)
